molecular formula C11H16N2OS B5746643 1-Ethyl-3-(4-methoxybenzyl)thiourea

1-Ethyl-3-(4-methoxybenzyl)thiourea

Cat. No.: B5746643
M. Wt: 224.32 g/mol
InChI Key: YHYPJRZFEMRBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(4-methoxybenzyl)thiourea is a thiourea derivative characterized by an ethyl group at the N1 position and a 4-methoxybenzyl substituent at the N3 position. Thioureas are sulfur-containing organic compounds with the general formula R1R2N–C(S)–NR3R4, known for their diverse applications in pharmaceuticals, catalysis, and material science due to their hydrogen-bonding capabilities and metal-chelating properties .

Properties

IUPAC Name

1-ethyl-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-3-12-11(15)13-8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYPJRZFEMRBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(4-methoxybenzyl)thiourea can be synthesized through the reaction of 4-methoxybenzyl isothiocyanate with ethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzyl isothiocyanate+Ethylamine1-Ethyl-3-(4-methoxybenzyl)thiourea\text{4-Methoxybenzyl isothiocyanate} + \text{Ethylamine} \rightarrow \text{1-Ethyl-3-(4-methoxybenzyl)thiourea} 4-Methoxybenzyl isothiocyanate+Ethylamine→1-Ethyl-3-(4-methoxybenzyl)thiourea

Industrial Production Methods: Industrial production of 1-Ethyl-3-(4-methoxybenzyl)thiourea involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(4-methoxybenzyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: N-alkyl or N-acyl thiourea derivatives.

Scientific Research Applications

1-Ethyl-3-(4-methoxybenzyl)thiourea has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-methoxybenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., –OCH₃ in 4-methoxybenzyl) increase nucleophilicity and may enhance interactions with biological targets .
  • Hydrophobic substituents (e.g., octadecylthio) improve membrane permeability but reduce aqueous solubility .
  • Hydrogen-bonding groups (e.g., –OH in 4-hydroxyphenyl) stabilize crystal structures and enhance thermal stability .

Physicochemical Properties

  • Solubility : Methoxy and hydroxyl groups improve aqueous solubility via polar interactions, while long alkyl chains enhance lipid solubility .
  • Thermal Stability : Intramolecular hydrogen bonds (e.g., N–H⋯S/O) in benzoylthioureas increase melting points and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.